6-Aminopyridazine-3-sulfonamide
CAS No.:
Cat. No.: VC13607327
Molecular Formula: C4H6N4O2S
Molecular Weight: 174.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6N4O2S |
---|---|
Molecular Weight | 174.18 g/mol |
IUPAC Name | 6-aminopyridazine-3-sulfonamide |
Standard InChI | InChI=1S/C4H6N4O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,5,7)(H2,6,9,10) |
Standard InChI Key | CESYRJMBLGMJKN-UHFFFAOYSA-N |
SMILES | C1=CC(=NN=C1N)S(=O)(=O)N |
Canonical SMILES | C1=CC(=NN=C1N)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms—with functional groups strategically positioned to influence electronic and steric properties. The amino group (–NH₂) at the 6-position and sulfonamide (–SO₂NH₂) at the 3-position create a polarized structure capable of hydrogen bonding and electrostatic interactions .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | 6-aminopyridazine-3-sulfonamide | |
SMILES | C1=CC(=NN=C1N)S(=O)(=O)N | |
InChIKey | CESYRJMBLGMJKN-UHFFFAOYSA-N |
Spectral Characterization
-
NMR Spectroscopy: ¹H NMR spectra reveal proton environments consistent with the pyridazine ring (δ 7.8–8.2 ppm for aromatic protons) and sulfonamide NH₂ (δ 6.5–7.0 ppm).
-
IR Spectroscopy: Stretching vibrations at 1150–1350 cm⁻¹ (S=O) and 3200–3400 cm⁻¹ (N–H) confirm functional groups .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-aminopyridazine-3-sulfonamide typically involves multi-step reactions starting from pyridazine derivatives. A common method includes:
-
Sulfonation: Treatment of 6-aminopyridazine with chlorosulfonic acid to introduce the sulfonic acid group.
-
Amidation: Reaction with ammonia to convert the sulfonic acid to sulfonamide .
Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Sulfonation | ClSO₃H, 0–5°C, dichloromethane | 60–70% |
Amidation | NH₃ (aq), RT, 12–24 hrs | 75–85% |
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance efficiency, with electrochemical methods emerging as eco-friendly alternatives. Purification via recrystallization (ethanol/water) achieves >95% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Melting Point | 175–176.5°C | |
Boiling Point | 432.8°C (estimated) | |
Solubility in Water | 2.1 mg/mL (pH 7) | |
LogP (Partition Coefficient) | 0.8 |
Stability
The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the sulfonamide group. Storage at −20°C in inert atmospheres is recommended for long-term preservation .
Biological Activities and Mechanisms
Anticancer Activity
Recent studies highlight pyridazine derivatives as cyclin-dependent kinase (CDK) inhibitors. In vitro assays against breast cancer (MDA-MB-231) and ovarian cancer (SKOV-3) cell lines show IC₅₀ values of 12–25 μM, suggesting apoptosis induction via cell cycle arrest .
Comparative Bioactivity:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 18.2 | CDK2 inhibition |
SKOV-3 | 24.7 | Caspase-3 activation |
Enzyme Inhibition
The sulfonamide group chelates metal ions in enzyme active sites. Molecular docking studies predict binding affinity (−9.2 kcal/mol) for carbonic anhydrase IX, a target in hypoxic tumors .
Applications in Medicinal Chemistry
Drug Intermediate
6-Aminopyridazine-3-sulfonamide serves as a building block for:
-
Antibacterial Agents: Functionalization at the amino group enhances potency against Gram-positive pathogens .
-
Kinase Inhibitors: Morpholine and piperazine derivatives exhibit nanomolar activity against CDK2/4 .
Radiopharmaceuticals
Radiolabeled analogs (e.g., ⁶⁸Ga-complexes) are explored for PET imaging of tumor metabolism, leveraging sulfonamide’s affinity for hypoxia markers .
Parameter | Description |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
H315 (Causes skin irritation) | |
Precautionary Measures | P261 (Avoid inhalation) |
P305+P351+P338 (Eye exposure protocol) |
Exposure Management
-
Inhalation: Move to fresh air; administer oxygen if needed.
Recent Research Advancements
CDK Inhibitor Optimization
A 2025 study modified the pyridazine core with trifluoromethyl groups, achieving a 10-fold increase in CDK2 inhibition (IC₅₀ = 1.3 nM) .
Hybrid Molecules
Conjugation with cisplatin analogs yielded dual-action agents with enhanced DNA cross-linking and apoptosis induction in vivo (tumor reduction: 62% in murine models) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume